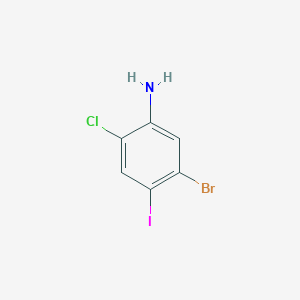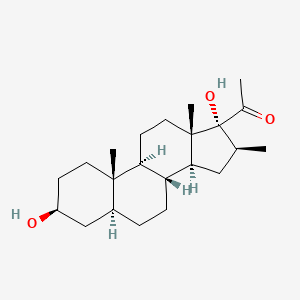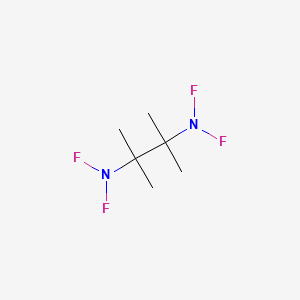
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and industry . This compound, in particular, has shown promising potential in fungicidal applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with tetrahydrothiophene-3-yl-ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Mécanisme D'action
The mechanism of action of 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungal organisms . The compound targets specific enzymes and pathways involved in energy production, making it highly effective against fungal pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflumetorim: Another pyrimidine derivative used as a fungicide.
Tebuconazole: A triazole fungicide with a different mode of action.
Pyrimidifen: A pyrimidine-based insecticide.
Uniqueness
6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine stands out due to its unique structure, which combines a pyrimidine core with a tetrahydrothiophene moiety. This structural feature contributes to its high fungicidal activity and specificity towards fungal pathogens . Additionally, its mode of action as a mitochondrial complex I inhibitor differentiates it from other fungicides that target different pathways .
Propriétés
Formule moléculaire |
C11H16ClN3S |
|---|---|
Poids moléculaire |
257.78 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-3-15(9-4-5-16-7-9)11-6-10(12)13-8(2)14-11/h6,9H,3-5,7H2,1-2H3 |
Clé InChI |
KPOKNSVCXKAVSO-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCSC1)C2=CC(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

